2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide
Description
2-(3-Butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a bicyclic core fused with a thiophene ring.
Properties
Molecular Formula |
C18H18FN3O3S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H18FN3O3S/c1-2-3-9-21-17(24)16-14(8-10-26-16)22(18(21)25)11-15(23)20-13-6-4-12(19)5-7-13/h4-8,10H,2-3,9,11H2,1H3,(H,20,23) |
InChI Key |
ZIILJJQTWHPLSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Thieno[3,2-d]Pyrimidine-2,4-Dione
The core structure is typically synthesized via cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives. For example:
- Step 1 : Ethyl 2-aminothiophene-3-carboxylate reacts with urea in acetic acid under reflux (24 h) to yield thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
- Step 2 : Alkylation at N3 is achieved using butyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 h.
Functionalization at N1: Acetamide Side Chain Introduction
Chloro Intermediate Preparation
The N1 position is activated for nucleophilic substitution by introducing a chloro group:
Nucleophilic Substitution with Acetamide
The chloro intermediate reacts with N-(4-fluorophenyl)acetamide under basic conditions:
- Reagents : N-(4-Fluorophenyl)acetamide, potassium tert-butoxide (t-BuOK), tetrahydrofuran (THF)
- Conditions : 60°C for 8 h under nitrogen atmosphere.
- Mechanism : SN2 displacement facilitated by the electron-deficient pyrimidine ring.
- Yield : 70–75% after recrystallization from ethanol.
Alternative Synthetic Pathways
One-Pot Multicomponent Approach
Inspired by dithiolopyridine syntheses, a streamlined method combines:
- Thiophene precursor : Ethyl 2-aminothiophene-3-carboxylate
- Urea derivative : N-Butylurea
- Acetamide component : N-(4-Fluorophenyl)chloroacetamide
Conditions :
- Solvent: Ethanol with morpholine (10 mol%)
- Temperature: 50°C, 24 h
- Yield : 65% (lower than stepwise methods due to competing side reactions).
Reaction Optimization and Challenges
Alkylation Selectivity
The N3 vs. N1 alkylation selectivity is influenced by:
Purification Strategies
- Recrystallization : Ethanol/water (7:3) achieves >95% purity for the final compound.
- Chromatography : Silica gel with ethyl acetate/hexane (1:1) resolves intermediates.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl groups in the thieno[3,2-d]pyrimidine core, potentially yielding dihydro derivatives.
Substitution: The fluorophenylacetamide moiety can participate in nucleophilic substitution reactions, especially at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of butyl alcohols or ketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted fluorophenylacetamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicine, preliminary studies may explore its potential therapeutic effects. The presence of the fluorophenylacetamide moiety is particularly interesting due to its known pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is not fully understood. it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors. The thieno[3,2-d]pyrimidine core and the fluorophenylacetamide moiety are likely involved in binding interactions, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The thieno[3,2-d]pyrimidinone core distinguishes this compound from pyrazolo[3,4-d]pyrimidines (e.g., Example 83 in ) and benzothiazole derivatives (). Key comparisons include:
Key Observations :
- Fluorinated aryl groups (e.g., 4-fluorophenyl) are common in drug design for metabolic stability and target affinity, as seen in and .
Physicochemical and Structural Properties
- Crystal Packing and Conformation :
- Thermal Stability: Pyrazolo[3,4-d]pyrimidine derivatives () exhibit high melting points (302–304°C), attributed to rigid cores and strong intermolecular forces .
Biological Activity
The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique thieno[3,2-d]pyrimidine structure. This structure is characterized by a pyrimidine ring fused with a thiophene moiety, which contributes to its potential biological activities.
Structural Characteristics
The compound features:
- Molecular Formula : C19H20FN3O3S
- Molecular Weight : 373.45 g/mol
- Key Functional Groups : Dioxo groups, thieno[3,2-d]pyrimidine core, and a fluorophenyl acetamide moiety.
These structural elements enhance the compound's lipophilicity and influence its pharmacokinetic properties.
Anticancer Properties
Research indicates that compounds containing thieno[3,2-d]pyrimidine structures exhibit significant anticancer activity. The specific interactions of this compound with cancer cell lines have shown promising results in inhibiting tumor growth. For instance:
- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation and survival pathways. It may interact with bromodomain-containing proteins like BRD4, which are implicated in various cancers .
Enzyme Inhibition
The compound has also been studied for its potential to inhibit specific enzymes:
- Target Enzymes : It may inhibit transglutaminase activity (EC 2.3.2.13), which is involved in protein crosslinking and has roles in various diseases including cancer and inflammation .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
-
In Vitro Studies :
- A study demonstrated that derivatives of thieno[3,2-d]pyrimidines showed significant cytotoxicity against various cancer cell lines. The specific compound was tested against breast and lung cancer cells, showing IC50 values in the low micromolar range.
-
Mechanistic Studies :
- Detailed mechanistic studies indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins.
-
Structure-Activity Relationship (SAR) :
- Variations in substituents on the thieno[3,2-d]pyrimidine core were analyzed to determine their effects on biological activity. The presence of the butyl group was found to enhance lipophilicity and cellular uptake .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methylthieno[3,2-d]pyrimidine | Methyl substitution on thiophene | Antimicrobial |
| 6-Chlorothieno[3,2-d]pyrimidine | Chlorine substitution | Anticancer |
| 4-Aminothieno[3,2-d]pyrimidine | Amino group addition | Enzyme inhibition |
This table highlights how variations in substituents can lead to different biological activities among related compounds.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can purity be validated?
- Methodological Answer: The compound can be synthesized via carbodiimide-mediated coupling between the thienopyrimidine core and the 4-fluorophenylacetamide moiety, analogous to methods used for structurally similar amides (e.g., EDCI/HOBt in dichloromethane with triethylamine as a base) . Post-synthesis, purity should be validated using HPLC (C18 column, acetonitrile/water gradient) and NMR (1H/13C) to confirm the absence of unreacted starting materials or byproducts. Mass spectrometry (HRMS) can confirm molecular weight .
Q. How can the crystal structure and intermolecular interactions be determined?
- Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical. Crystallize the compound via slow evaporation in a solvent like methylene chloride or ethanol. Analyze hydrogen bonding (N–H⋯O, C–H⋯F) and π-π stacking interactions using software like OLEX2 or Mercury. Dihedral angles between aromatic rings (e.g., thienopyrimidine and fluorophenyl) should be quantified to assess planarity .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer: Use enzyme inhibition assays (e.g., fluorescence-based or colorimetric) targeting kinases or proteases, given the compound’s structural similarity to pyrimidine derivatives. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with triplicate runs .
Advanced Research Questions
Q. How can computational modeling predict binding modes and structure-activity relationships (SAR)?
- Methodological Answer: Perform molecular docking (AutoDock Vina, Glide) against target proteins (e.g., EGFR or CDK2) using the compound’s 3D structure (optimized with DFT at B3LYP/6-31G* level). SAR studies should systematically modify substituents (e.g., butyl chain length, fluorophenyl position) and calculate binding energies (ΔG). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What strategies resolve contradictions in solubility and bioavailability data?
- Methodological Answer: Address solubility discrepancies using Hansen solubility parameters (HSPs) to identify optimal solvents (e.g., DMSO for in vitro assays). For bioavailability, conduct parallel artificial membrane permeability assays (PAMPA) and compare with computational models (e.g., SwissADME). If results conflict, apply factorial experimental design (e.g., 2^k designs) to isolate variables like pH or co-solvents .
Q. How can metabolic stability be assessed, and what structural modifications improve it?
- Methodological Answer: Use liver microsomal assays (human or rat) with LC-MS/MS to quantify metabolic degradation. Identify vulnerable sites (e.g., ester groups) via metabolite profiling. Introduce steric hindrance (e.g., methyl groups) or replace labile moieties (e.g., fluorophenyl with trifluoromethyl). Validate modifications in vivo using pharmacokinetic studies (Cmax, t1/2) .
Q. What advanced techniques characterize electronic effects of substituents on reactivity?
- Methodological Answer: Apply Hammett σ constants to quantify electron-withdrawing/donating effects of substituents (e.g., -F vs. -CF3). Use cyclic voltammetry to measure redox potentials, correlating with DFT-calculated HOMO/LUMO energies. Spectroscopic techniques (UV-Vis, fluorescence quenching) can further probe charge transfer interactions .
Tables for Key Data
Table 1. Synthetic Optimization Parameters (Based on )
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Dichloromethane | 78 | 98.5 |
| Coupling Agent | EDCI/HOBt | 85 | 99.1 |
| Reaction Time | 16 h at 25°C | 82 | 97.8 |
Table 2. Computational Binding Affinities (Hypothetical Data)
| Target Protein | Docking Score (kcal/mol) | Experimental IC50 (nM) |
|---|---|---|
| EGFR (Kinase) | -9.2 | 120 ± 15 |
| CDK2 | -8.7 | 250 ± 30 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
